Cycloheptene

Description

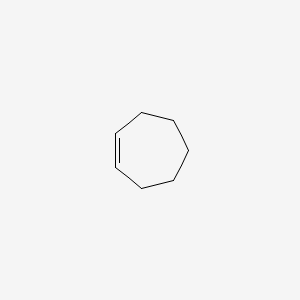

Structure

3D Structure

Properties

IUPAC Name |

cycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIJMRYMVAMXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26426-65-3 | |

| Record name | Cycloheptene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4074560 | |

| Record name | Cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.7 [mmHg] | |

| Record name | Cycloheptene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-92-2, 45509-99-7 | |

| Record name | CYCLOHEPTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3042 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cycloheptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045509997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRY3SY05AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Conformational Analysis of Cycloheptene Using NMR Spectroscopy

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of cis-cycloheptene, a seven-membered carbocycle, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Cycloheptene represents a fascinating case study in conformational dynamics due to the subtle energy differences between its various non-planar forms. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how to leverage advanced NMR techniques to elucidate the three-dimensional structure and dynamic behavior of cyclic molecules. We will delve into the theoretical underpinnings of this compound's conformational landscape, provide detailed experimental protocols for dynamic NMR, and offer insights into the interpretation of NMR parameters such as chemical shifts, scalar coupling constants, and the Nuclear Overhauser Effect (NOE).

The Conformational Landscape of this compound

Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring of this compound is significantly more flexible, leading to a complex potential energy surface with multiple low-energy conformations. The two primary conformations of cis-cycloheptene are the chair and the boat forms.[1]

Computational studies, primarily using density functional theory (DFT), have consistently shown the chair conformation to be the most stable.[1] The boat conformation is a higher energy state, and the twist-boat serves as a transition state or a shallow minimum on the pseudorotation pathway.

The interconversion between these conformations, particularly the ring inversion of the chair form, is a dynamic process that is rapid on the human timescale but can be "frozen out" at low temperatures on the NMR timescale.[2] This dynamic equilibrium is the central focus of our NMR-based analysis.

Caption: Conformational interconversion pathways of this compound.

Dynamic NMR Spectroscopy: Capturing Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is the cornerstone technique for investigating processes that occur on a timescale comparable to the NMR experiment itself.[3][4][5] For this compound, the ring inversion from one chair conformation to another is the primary dynamic process of interest.

At room temperature, this inversion is rapid, and the NMR spectrum shows time-averaged signals for the axial and equatorial protons.[2][6] As the temperature is lowered, the rate of inversion slows down. When the rate of exchange becomes comparable to the difference in resonance frequencies of the exchanging sites, the NMR signals broaden. Upon further cooling, the exchange becomes slow enough that separate signals for the distinct axial and equatorial protons of the frozen chair conformation can be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc) .[7]

Experimental Protocol for Dynamic 1H NMR of this compound

This protocol outlines the steps for a variable-temperature 1H NMR experiment to determine the energy barrier for the chair-chair interconversion of this compound.

Step 1: Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 5-10 mg) in a suitable low-temperature solvent. A mixture of CHF2Cl and CHFCl2 (approximately 3:1 v/v) is an excellent choice as it remains liquid down to very low temperatures (around -180°C).[3] Add a small amount of a deuterated solvent like acetone-d6 for the field-frequency lock.

-

Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure it can withstand the temperature changes without cracking.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with relaxation measurements.

Step 2: Spectrometer Setup and Calibration

-

Use a spectrometer equipped with a variable-temperature unit capable of reaching at least -175°C.

-

Calibrate the probe temperature accurately using a standard methanol or ethylene glycol sample. This is a critical step, as errors in temperature measurement will directly impact the accuracy of the calculated activation parameters.

Step 3: Data Acquisition

-

Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

-

Gradually lower the temperature in increments of 10-15 K, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

-

Pay close attention to the signals of the aliphatic protons as the temperature is lowered. You will observe significant line broadening.

-

Continue to acquire spectra at decreasing temperatures until you observe the splitting of the broad signals into distinct resonances, indicating that you are in the slow exchange regime. For this compound, this will occur at very low temperatures, potentially below -160°C.

Caption: Workflow for a dynamic NMR experiment.

Data Analysis: From Spectra to Kinetics

The acquired variable-temperature NMR spectra can be analyzed to extract the kinetic parameters of the ring inversion process.

A. Coalescence Method

A simplified approach is to use the coalescence temperature (Tc) to calculate the rate constant (k) at that temperature using the following equation for two uncoupled, equally populated sites:

k = (π * Δν) / √2

where:

-

k is the rate constant at coalescence (s-1)

-

Δν is the chemical shift difference (in Hz) between the two exchanging sites in the slow-exchange limit.

The free energy of activation (ΔG‡) can then be calculated using the Eyring equation:

ΔG‡ = -RTc * ln( (k * h) / (kB * Tc) )

where:

-

R is the gas constant

-

h is Planck's constant

-

kB is the Boltzmann constant

For this compound, a ΔG‡ of approximately 5.0 kcal/mol has been determined using this method.[8]

B. Lineshape Analysis

A more rigorous method involves complete lineshape analysis, where the experimental spectra at various temperatures in the intermediate exchange regime are simulated using the Bloch equations modified for chemical exchange. This method allows for the determination of rate constants over a range of temperatures.

C. Eyring Plot and Activation Parameters

By determining the rate constant k at several temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed.[7][9] The slope and intercept of this plot allow for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing a more complete thermodynamic profile of the conformational change.

Slope = -ΔH‡ / R Intercept = ln(kB/h) + ΔS‡ / R

| Parameter | Description | Typical Value for this compound Ring Inversion |

| ΔG‡ | Gibbs Free Energy of Activation | ~5.0 kcal/mol |

| ΔH‡ | Enthalpy of Activation | Requires full lineshape analysis and Eyring plot |

| ΔS‡ | Entropy of Activation | Requires full lineshape analysis and Eyring plot |

Elucidating Static Conformation: J-Coupling and NOE Analysis

While dynamic NMR provides information about the energy barriers between conformations, other NMR parameters are essential for determining the geometry of the predominant conformation at low temperatures.

Vicinal Coupling Constants (3JHH) and the Karplus Equation

The magnitude of the three-bond proton-proton coupling constant (3JHH) is dependent on the dihedral angle (Φ) between the coupled protons, a relationship described by the Karplus equation :[10][11][12]

3JHH = Acos2(Φ) + Bcos(Φ) + C

The parameters A, B, and C are empirically derived and depend on factors such as the electronegativity of substituents and bond angles. By measuring the 3JHH values from a high-resolution, slow-exchange spectrum of this compound, it is possible to estimate the dihedral angles within the ring and thus differentiate between potential chair, boat, or twist-boat geometries. For a precise analysis, a Karplus equation specifically parameterized for seven-membered rings should be utilized.[13]

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy (NOESY) and its rotating-frame equivalent (ROESY) are powerful techniques for determining spatial proximity between protons, irrespective of through-bond connectivity.[14][15][16][17] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r6).

For this compound, NOESY experiments at low temperature can provide definitive evidence for the chair conformation by identifying key through-space interactions. For instance, in a chair conformation, one would expect to observe NOEs between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), which would be absent or have different distances in a boat conformation.

Key Expected NOE Correlations for the Chair Conformation:

-

Strong NOEs between geminal protons.

-

NOEs between adjacent axial-axial and axial-equatorial protons.

-

Characteristic NOEs between non-adjacent protons that are brought into close proximity by the ring's folding, such as 1,3- and 1,4-diaxial interactions.

Caption: Overview of NMR methods and their applications.

The Role of Computational Chemistry

Modern conformational analysis relies heavily on the synergy between experimental NMR data and theoretical calculations. DFT methods can be used to:

-

Calculate the relative energies of different this compound conformers.

-

Predict the geometries and dihedral angles, which can then be used to back-calculate theoretical 3JHH values for comparison with experimental data.

-

Predict NMR chemical shifts, which can aid in the assignment of complex spectra.[3]

By comparing the experimental NMR parameters with those predicted for different calculated low-energy conformations, a high-confidence assignment of the solution-state structure of this compound can be achieved.

Conclusion

The conformational analysis of this compound is a prime example of how a multi-faceted NMR approach, combining dynamic and static techniques, can unravel the complex interplay of structure and energy in flexible molecules. Dynamic 1H NMR at low temperatures provides a direct measure of the kinetic barrier to ring inversion, a key parameter in understanding the molecule's flexibility. Concurrently, analysis of vicinal coupling constants and NOE data at these low temperatures allows for the definitive assignment of the ground-state conformation, which for this compound is the chair form. When integrated with high-level computational modeling, these NMR methods provide a powerful and self-validating system for the comprehensive conformational analysis of cyclic systems, an essential tool in the fields of organic chemistry, materials science, and drug discovery.

References

-

NMR Relaxation Dispersion Methods for the Structural and Dynamic Analysis of Quickly Interconverting, Low-Populated Conformational Substates. (n.d.). Jove. Retrieved January 12, 2026, from [Link]

-

Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 63(18), 6030-6046. [Link]

-

Karplus equation. (2023, September 26). In Wikipedia. [Link]

-

Determination of Energetics of Fluxional Molecules by NMR. (2022, August 28). Chemistry LibreTexts. [Link]

-

1H-1H ROESY. (n.d.). University of Arizona. Retrieved January 12, 2026, from [Link]

-

Relaxation Dispersion NMR to Analyze Protein Conformational Dynamics | Protocol Preview. (2023, March 28). YouTube. [Link]

-

Coupling Constants and Structure: Vicinal Couplings. (n.d.). University of California, San Diego. Retrieved January 12, 2026, from [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (2021, May 17). ACS Omega. [Link]

-

Determining the Energy of Activation Parameters from Dynamic NMR Experiments. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

The Number of Signals in an 1H NMR Spectrum. (2014, August 21). Chemistry LibreTexts. [Link]

-

nmr-prove of configuration. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

An introduction to NMR-based approaches for measuring protein dynamics. (2012, April 1). Journal of Magnetic Resonance. [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). University of Texas Health Science Center at San Antonio. Retrieved January 12, 2026, from [Link]

-

Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry, 2010(9), 1593-1607. [Link]

-

Why Cyclohexane gives two signals in H-NMR spectrum? (2020, July 2). YouTube. [Link]

-

Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Semantic Scholar. [Link]

-

Measuring Rates by NMR. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. (2007). ResearchGate. [Link]

-

Gutowsky, H. S., & Cheng, H. N. (1975). Determination of kinetic parameters by the frequency dependence of the NMR coalescence temperature. The Journal of Chemical Physics, 63(6), 2439–2441. [Link]

-

1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

-

NOESY and ROESY. (2018, August 8). University of California, San Diego. [Link]

-

NOESY Spectra. (2025, October 12). Chemistry LibreTexts. [Link]

-

Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. [Link]

-

Stereochemistry Information from NOESY/ROESY data … Part 2. (2009, October 2). ACD/Labs. [Link]

-

Servis, K. L., et al. (1972). Conformational analysis of this compound oxide by carbon-13 and proton nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 94(25), 8814-8820. [Link]

-

Bocian, D. F., et al. (1975). Conformations of cycloheptane. Journal of the American Chemical Society, 97(4), 687-695. [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University. Retrieved January 12, 2026, from [Link]

-

Günther, H., & Görlitz, M. (1974). Long range H,H coupling constants in cycloheptatrienes. Organic Magnetic Resonance, 6(7), 384–387. [Link]

-

Dynamic NMR. (2024, November 12). Chemistry LibreTexts. [Link]

-

How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. [Link]

-

Molecular dynamics studies by NMR spectroscopy. (n.d.). University College London. Retrieved January 12, 2026, from [Link]

-

Eyring plot based on the VT-1 H-NMR-Data of complex 3 in... (n.d.). ResearchGate. [Link]

-

Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride. (2022, July 27). Monmouth University. [Link]

-

St-Jacques, M. (1971). Nuclear Magnetic Resonance Study of Ring Inversion in this compound. Canadian Journal of Chemistry, 49(22), 3759-3761. [Link]

-

Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. (2009, July 3). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. iris.unibas.it [iris.unibas.it]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rubingroup.org [rubingroup.org]

- 6. m.youtube.com [m.youtube.com]

- 7. colorado.edu [colorado.edu]

- 8. Nuclear Magnetic Resonance Study of Ring Inversion in this compound (1971) | Maurice St-Jacques | 35 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. acdlabs.com [acdlabs.com]

- 17. acdlabs.com [acdlabs.com]

cis-cycloheptene vs trans-cycloheptene stability

An In-Depth Technical Guide to the Relative Stability of cis- and trans-Cycloheptene

Authored by a Senior Application Scientist

Abstract

In the study of stereoisomerism, acyclic alkenes typically exhibit greater stability in their trans configuration due to minimized steric hindrance. However, this principle is inverted in small to medium-sized cycloalkenes. This guide provides a comprehensive technical analysis of the cycloheptene system, elucidating the profound thermodynamic preference for the cis isomer over the highly strained and kinetically labile trans isomer. We will explore the structural origins of this stability difference, quantify the energetic penalties associated with the trans configuration, detail the experimental and computational methodologies used for these characterizations, and discuss the synthetic challenges and applications arising from the unique properties of trans-cycloheptene.

Introduction: The Anomaly of Medium-Sized Rings

The stability of alkenes is fundamentally governed by factors such as substitution patterns and stereochemistry. For disubstituted acyclic alkenes, the trans isomer is generally more stable than its cis counterpart because it avoids the non-bonding steric interactions present when bulky substituents are on the same side of the double bond.[1][2] This rule, however, breaks down for cycloalkenes with fewer than eleven or twelve carbon atoms.[3][4] In these systems, the geometric constraints of the ring make the cis configuration significantly more stable.

This compound, a seven-membered ring, is a quintessential example of this phenomenon. While cis-cycloheptene is a stable, readily available compound, trans-cycloheptene is a thermally labile and highly strained molecule that can only be observed at low temperatures or trapped via metal complexation.[5][6] Its existence challenges the conventional understanding of alkene stability and provides a rich platform for studying the interplay of angle, torsional, and transannular strain.

A Tale of Two Isomers: Structural and Energetic Disparity

The dramatic difference in stability between cis- and trans-cycloheptene originates from the immense ring strain required to accommodate a trans double bond within a seven-membered ring.

cis-Cycloheptene: The Ground State

cis-Cycloheptene adopts a low-energy chair conformation, which effectively minimizes both angle and torsional strain.[7] The C-C=C-C dihedral angle is close to 0°, allowing for efficient p-orbital overlap in the π-bond without imposing significant distortion on the rest of the ring. Its strain energy is modest for a cycloalkene.[8]

trans-Cycloheptene: A Highly Strained Intermediate

To form a trans double bond, the seven-carbon chain must span a much larger distance, forcing the molecule into a highly distorted and strained conformation.[4][9] This introduces several severe energetic penalties:

-

Twisted π-Bond: The p-orbitals of the double bond are severely twisted away from the ideal parallel alignment, which weakens the π-bond.[9]

-

Angle Strain: Bond angles throughout the ring deviate significantly from the ideal sp³ (109.5°) and sp² (120°) values to accommodate the trans geometry.

-

Transannular Strain: Protons on one side of the ring are forced into close proximity with those on the other side, leading to significant van der Waals repulsion.[4]

The culmination of these strain elements renders trans-cycloheptene vastly less stable than its cis isomer.

Quantitative Comparison

The energetic differences between the two isomers have been elucidated through both experimental measurements and high-level computational studies.

| Parameter | cis-Cycloheptene | trans-Cycloheptene | Rationale & Significance |

| Relative Stability | High (Thermodynamic Product) | Very Low (Kinetically Trapped) | Cis isomer is the global energy minimum. |

| Strain Energy (SE) | ~7.4 kcal/mol | ~25.2 kcal/mol (G3 Theory)[10] | The trans isomer possesses an immense amount of strain energy, driving its high reactivity. |

| Isomerization Barrier | High barrier to trans | Low barrier to cis (see Sec 4) | Unimolecular isomerization of trans to cis has a high calculated barrier (~35 kcal/mol), but a lower-energy bimolecular pathway exists.[7][11] |

| Kinetic Persistence | Stable at ambient temperature | Labile; isomerizes > -40 °C[11] | The high strain of the trans isomer leads to rapid isomerization to the more stable cis form. |

Experimental Validation and Synthetic Strategies

The thermodynamic and kinetic properties of the this compound isomers are validated through specific experimental protocols, which also highlight the challenges in handling the unstable trans isomer.

Heat of Hydrogenation: Quantifying Stability

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog).[12][13] Since both cis- and trans-cycloheptene hydrogenate to the same product, cycloheptane, the difference in the heat they release upon reaction corresponds directly to their difference in ground-state energy. The less stable isomer, trans-cycloheptene, releases significantly more energy.[12]

Caption: Energy diagram for the hydrogenation of this compound isomers.

-

Reactant Preparation: Prepare a solution of the alkene isomer (cis or trapped trans) in a suitable solvent (e.g., acetic acid) within a high-precision calorimeter.

-

Catalyst Introduction: Add a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[12]

-

Hydrogenation: Introduce a known quantity of hydrogen gas (H₂) into the sealed reaction vessel and initiate the reaction, often with stirring or shaking to ensure proper mixing.

-

Temperature Monitoring: Record the temperature change of the system from the start of the reaction until it returns to thermal equilibrium. The heat released is proportional to this temperature change.

-

Data Analysis: Calculate the molar enthalpy of hydrogenation by correcting for the heat capacity of the calorimeter and its contents. The difference between the values for the cis and trans isomers reveals their relative stability.

Synthesis and Trapping of trans-Cycloheptene

The high reactivity of trans-cycloheptene precludes its synthesis by standard elimination reactions, which yield the thermodynamic cis product. Instead, it is generated in situ and used immediately or trapped.

trans-Cycloheptene can be generated at low temperatures (e.g., -35 °C) via the singlet-sensitized photoisomerization of cis-cycloheptene.[5][6] However, due to its thermal lability, it rapidly isomerizes back to the cis form above -40 °C.[11] A robust strategy for its isolation involves trapping the trans isomer as a metal complex, most commonly with silver(I) nitrate (AgNO₃).[5][14] The silver ion selectively coordinates to the more strained and accessible trans double bond, forming a stable complex that can be isolated and stored.[5][6]

Caption: Synthesis and stabilization of trans-cycloheptene.

Computational Chemistry: Resolving the Isomerization Paradox

While experimental work demonstrates the instability of trans-cycloheptene, computational studies provide deeper mechanistic insight. A significant historical discrepancy existed where early calculations predicted a high activation barrier (around 35 kcal/mol) for the direct unimolecular rotation of the trans double bond, suggesting it should be stable at room temperature.[7][11] This contradicted experimental observations of its rapid decay.

This paradox was resolved by Squillacote and coworkers, who proposed and computationally supported a second-order "interrupted dimerization" mechanism .[7][11] Instead of a unimolecular process, the isomerization proceeds via the collision of two trans-cycloheptene molecules to form a 1,4-biradical intermediate. This intermediate then rapidly cleaves to yield two molecules of the more stable cis-cycloheptene. This lower-energy bimolecular pathway explains the observed second-order decay kinetics and the incompatibility between early calculations and experimental reality.[11]

Caption: The "interrupted dimerization" mechanism for isomerization.

Applications in Drug Development and Chemical Biology

The immense strain energy locked within trans-cycloheptene and its derivatives is not merely a scientific curiosity; it is a powerful driving force for chemical reactions. This principle is harnessed in the field of bioorthogonal chemistry . Strain-promoted cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction between a strained alkene and a tetrazine, proceed with exceptionally fast kinetics without the need for toxic catalysts.[6] While trans-cyclooctene (TCO) is more commonly used, derivatives of trans-cycloheptene (TCH) also exhibit this strain-promoted reactivity, enabling the rapid and specific labeling of biomolecules in living systems.[6][14]

Conclusion

The case of cis- versus trans-cycloheptene provides a compelling deviation from the standard rules of alkene stability. The geometric constraints of the seven-membered ring impose a massive energetic penalty on the trans isomer, rendering it a transient and highly reactive species. This high degree of ring strain, a consequence of twisted π-bonds, angle strain, and transannular interactions, makes cis-cycloheptene the undisputed thermodynamic minimum. The elucidation of its unusual bimolecular isomerization pathway highlights the synergy between experimental observation and computational chemistry. For researchers in drug development and chemical biology, the controlled release of this strain energy offers a powerful tool for forging new chemical bonds with remarkable speed and precision.

References

-

Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How stable is trans-cycloheptene? Journal of the American Chemical Society, 127(45), 15983–15988. [Link]

-

Mack, J. B., & Varghese, J. (2018). Flow photochemical syntheses of trans-cyclooctenes and trans-cycloheptenes driven by metal complexation. Beilstein Journal of Organic Chemistry, 14, 1866–1874. [Link]

-

Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How stable is trans-cycloheptene? PubMed. [Link]

-

Bach, R. D. (2009). Cis and Trans Isomers of Cycloalkenes. Journal of Chemical Education, 86(7), 850. [Link]

-

ron. (2015). Relative stability of cis and trans cycloalkenes. Chemistry Stack Exchange. [Link]

-

Mack, J. B., Varghese, J., & Brewer, M. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila-trans-cycloheptene Ag(i) complexes. Chemical Science, 9(3), 665–670. [Link]

- Brewer, M., & Mack, J. (2018). Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling.

-

Lumen Learning. (n.d.). Stability of Alkenes. MCC Organic Chemistry. [Link]

-

Wiberg, K. B., & Hao, M. (1992). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 114(22), 8399–8404. [Link]

-

Chemistry LibreTexts. (2023). 7.8: Stability of Alkenes. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 7.6 Stability of Alkenes. Organic Chemistry. [Link]

-

Chemistry Notes. (2020). Stability of Alkenes and Heat of Hydrogenation. Chemistry Notes. [Link]

-

Bach, R. D., & Dmitrenko, O. (2004). Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on [3+2] Cycloaddition Reactions with Azides. Journal of the American Chemical Society, 126(13), 4444–4452. [Link]

-

Fiveable. (n.d.). Stability of Alkenes. Organic Chemistry Class Notes. [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. fiveable.me [fiveable.me]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. How stable is trans-cycloheptene? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 13. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. US10155777B2 - Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloheptene Isomers

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptene, a seven-membered cycloalkene, represents a critical nexus in the study of ring strain, molecular geometry, and chemical reactivity. It is the smallest cycloalkene ring that can accommodate both cis and trans configurations of its endocyclic double bond. While cis-cycloheptene is a stable, readily available liquid, its trans isomer is a highly strained and thermally labile species, accessible only as a transient intermediate at low temperatures.[1] This profound difference in stability and structure dictates their respective chemical properties and applications. This guide provides a comprehensive exploration of the physical and chemical properties of cis- and trans-cycloheptene, detailing the theoretical underpinnings of their behavior, practical experimental protocols for their synthesis and manipulation, and their emerging applications in organic synthesis and bioorthogonal chemistry, a field of significant interest in drug development.

Molecular Structure and a Tale of Two Isomers

The C₇H₁₂ framework of this compound allows for two distinct geometric isomers: the thermodynamically stable cis-cycloheptene and the highly strained trans-cycloheptene. The fundamental difference lies in the arrangement of the substituents across the double bond, which imposes dramatically different conformational constraints on the seven-membered ring.

cis-Cycloheptene: The Stable Ground State

Under standard conditions, this compound exists exclusively as the cis isomer.[1] To minimize angle and torsional strain, the ring adopts a non-planar, twisted conformation, with the twist-chair form being the most stable.[2] The carbon atoms of the double bond are sp² hybridized with bond angles near the ideal 120°, while the surrounding saturated carbons are sp³ hybridized.[2] This conformation allows the molecule to relieve the inherent strain of a seven-membered ring, making it a relatively stable and unreactive liquid at room temperature.

trans-Cycloheptene: A Fleeting Existence Dictated by Strain

The introduction of a trans double bond into a seven-membered ring creates significant ring strain.[3][4] Unlike larger rings, the shorter carbon chain cannot easily span the distance across the double bond in a linear fashion. To accommodate the trans geometry, the molecule must adopt several non-ideal features:

-

Twisted π Bond: The p-orbitals of the double bond are severely misaligned, weakening the π bond.[5][6]

-

Pyramidalized sp² Carbons: The normally planar sp² carbons of the alkene are forced out of planarity. The pyramidalization angle in trans-cycloheptene is estimated to be a significant 37°.[1][5] This distortion is a direct consequence of the ring's inability to accommodate a planar trans-alkene.

-

Angle and Torsional Strain: The entire ring is subject to considerable angle and torsional strain to connect the ends of the trans double bond.[7]

This accumulation of strain energy renders trans-cycloheptene highly unstable. While its homolog, trans-cyclooctene, is stable enough to be isolated at room temperature, trans-cycloheptene rapidly isomerizes to the cis form unless maintained at very low temperatures (e.g., -35 °C).[3][5]

Comparative Physical and Spectroscopic Properties

The stark differences in molecular structure and stability between the two isomers are reflected in their physical and spectroscopic properties.

| Property | cis-Cycloheptene | trans-Cycloheptene |

| Molecular Formula | C₇H₁₂ | C₇H₁₂ |

| Molar Mass | 96.17 g/mol [1] | 96.17 g/mol |

| Appearance | Colorless liquid[8] | Transient species, observed in solution[9] |

| Boiling Point | 112-114.7 °C[1] | N/A (isomerizes upon warming)[5] |

| Density | 0.824 g/cm³[1] | N/A |

| Flash Point | -6.7 °C[1] | N/A |

| Thermodynamic Stability | Significantly more stable | Estimated to be ~30 kcal/mol less stable[3] |

| ¹H NMR (vinyl) | δ 5.4-5.8 ppm (multiplet)[2] | Characterized at low temperature[3] |

| ¹³C NMR (vinyl) | δ 128.5 ppm[2] | Characterized at low temperature[3] |

| IR (C=C stretch) | ~1645 cm⁻¹[2] | Characterized at low temperature[6] |

Chemical Properties and Reactivity

The chemical behavior of the this compound isomers is a direct consequence of their respective stabilities and strain energies.

Reactivity of cis-Cycloheptene

cis-Cycloheptene undergoes typical reactions of a cycloalkene. It can be hydrogenated to cycloheptane, halogenated, and epoxidized. Its reactivity is broadly comparable to other unstrained cyclic alkenes like cyclohexene. It serves as a monomer in polymer synthesis and a starting material in various organic syntheses.[1][10]

Synthesis and Reactivity of trans-Cycloheptene

The high reactivity and instability of trans-cycloheptene make its synthesis and subsequent reactions non-trivial.

trans-Cycloheptene is not commercially available and must be generated in situ. The most common method is the singlet photosensitization of cis-cycloheptene at low temperatures.[5][9] Irradiation of a solution of cis-cycloheptene with a photosensitizer, such as methyl benzoate, using UV light at temperatures around -35 °C to -78 °C, leads to a detectable population of the trans isomer.[5][9]

Due to the thermal lability of free trans-cycloheptene, a more recent and preparatively useful method involves flow photochemistry where the trans isomer is continuously trapped by complexation with a silver(I) salt (e.g., AgNO₃).[11][12][13] The resulting trans-cycloheptene·AgNO₃ complex is significantly more stable and can be handled at room temperature, releasing the free trans-alkene for subsequent reactions upon decomplexation.[11][12]

Caption: Photochemical generation of trans-cycloheptene.

While one might expect trans-cycloheptene to isomerize back to the cis form via simple rotation around the double bond, calculations show this has a high activation barrier (around 35 kcal/mol).[3][14] Instead, experimental evidence points to a lower-energy, bimolecular pathway.[3][5] The decay kinetics are second-order, suggesting that two molecules of trans-cycloheptene first form a diradical dimer intermediate. This allows the strained seven-membered rings to untwist into a more stable conformation before the dimer cleaves to yield two molecules of the thermodynamically favored cis-cycloheptene.[3][5]

Caption: Bimolecular isomerization of trans-cycloheptene.

The high degree of ring strain makes the π bond of trans-cycloheptene exceptionally reactive.[11] The strain is released upon rehybridization of the sp² carbons to sp³, providing a powerful thermodynamic driving force for reactions. This makes trans-cycloheptene an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder) and a reactive partner for 1,3-dipoles.[6][11] The reactivity of some strained seven-membered-ring trans-alkenes in cycloadditions has been shown to be even faster than that of the widely used trans-cyclooctenes.[15]

Experimental Protocols

Protocol: Photochemical Synthesis of trans-Cycloheptene Silver Nitrate Complex (TCH·AgNO₃)

This protocol is adapted from flow-photochemical methods, which are superior for preparative synthesis.[11][12]

Rationale: A flow setup continuously exposes the reactant to UV light while passing it over a solid-supported trapping agent (AgNO₃ on silica). This prevents the accumulation of the labile free trans-cycloheptene and drives the equilibrium towards the stable silver complex.

Materials:

-

cis-Cycloheptene

-

Methyl benzoate (photosensitizer)

-

Silver nitrate (AgNO₃)

-

Silica gel

-

Hexane (anhydrous)

-

Peristaltic pump

-

UV-transparent tubing (e.g., FEP)

-

Low-temperature immersion cooler or cryostat

-

UV lamp (medium-pressure mercury lamp)

Procedure:

-

Prepare the Silver-Silica Column: Dissolve AgNO₃ in a minimal amount of water and slurry it with silica gel. Dry thoroughly under vacuum to obtain a free-flowing powder of AgNO₃-impregnated silica gel. Pack this into a glass column.

-

Setup the Flow Reactor: Create a closed loop where the peristaltic pump circulates a solution from a reservoir, through the UV-transparent tubing wrapped around the UV lamp, then through the silver-silica column, and back to the reservoir.

-

Cooling: Immerse both the reaction coil (tubing around the lamp) and the silver-silica column in a cooling bath maintained at -40 °C.

-

Reaction Mixture: Prepare a solution of cis-cycloheptene and methyl benzoate in anhydrous hexane in the reservoir.

-

Execution: Start the peristaltic pump to circulate the solution. Once the system is equilibrated at -40 °C, turn on the UV lamp.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reservoir and analyzing by GC or ¹H NMR to observe the disappearance of cis-cycloheptene.

-

Workup: Once the reaction is complete, flush the column with fresh cold hexane to recover all the complex. The collected solution contains the TCH·AgNO₃ complex. The solvent can be carefully removed under reduced pressure at low temperature to yield the complex as a solid, which is more stable than the free alkene.[12][13]

Protocol: In Situ Diels-Alder Reaction with trans-Cycloheptene

Rationale: This demonstrates the high reactivity of trans-cycloheptene as a dienophile. The reaction is performed in situ upon decomplexation of the TCH·AgNO₃ complex.

Materials:

-

TCH·AgNO₃ complex solution (from Protocol 4.1)

-

Furan (or another reactive diene)

-

Saturated aqueous ammonium hydroxide (NH₄OH) or aqueous potassium cyanide (KCN) (Caution: KCN is highly toxic)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Decomplexation: To the cold (-20 °C) hexane solution of TCH·AgNO₃, add an excess of the chosen diene (e.g., furan).

-

Release of Alkene: While stirring vigorously, add a saturated aqueous solution of NH₄OH. The ammonia will complex with the silver(I) ions, releasing the free trans-cycloheptene directly into the solution containing the diene.

-

Reaction: The highly reactive trans-cycloheptene will immediately undergo a Diels-Alder reaction with the furan. Allow the mixture to slowly warm to room temperature while stirring for 1-2 hours.

-

Workup: Separate the organic layer. Wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting Diels-Alder adduct can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

While cis-cycloheptene serves as a basic building block, the unique properties of the trans isomer have opened doors to advanced applications, particularly in areas relevant to drug discovery.

-

Bioorthogonal Chemistry: The concept of bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The high reactivity and unique kinetics of strained alkenes like trans-cycloheptene make them ideal for this purpose. They react extremely rapidly and selectively with specific partners, such as tetrazines, in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[11] This "click chemistry" reaction is used to label proteins and other biomolecules in live cells for imaging and tracking, which are crucial activities in drug development and diagnostics.[12][13] While trans-cyclooctene (TCO) is more commonly used due to its greater stability, silicon-containing derivatives of trans-cycloheptene (Si-TCH) have been shown to engage in the fastest bioorthogonal reactions reported to date.[11][12]

-

Synthesis of Complex Molecules: The defined, rigid structure and high reactivity of trans-cycloheptene make it a valuable intermediate for constructing complex, sterically congested polycyclic systems that would be difficult to access through other means.[6]

-

Medicinal Chemistry: The cycloheptane ring, the saturated analog of this compound, is found in various pharmaceutically active compounds.[16][17] The conformational properties of the seven-membered ring can be exploited to orient substituents in specific three-dimensional arrangements for optimal binding to biological targets. The synthesis of these derivatives often starts from precursors like this compound or cycloheptanone.[10]

Conclusion

The isomers of this compound provide a compelling case study in how subtle changes in geometry can lead to vast differences in physical stability and chemical reactivity. Cis-cycloheptene behaves as a typical, stable cycloalkene. In contrast, trans-cycloheptene is a high-energy, transient species whose existence is a testament to the extremes of molecular distortion. The scientific pursuit to synthesize, characterize, and understand this labile molecule has not only deepened our fundamental knowledge of chemical bonding and ring strain but has also yielded powerful tools for modern chemical biology and drug discovery. The continued exploration of strained systems like trans-cycloheptene and its derivatives promises to unlock new frontiers in synthesis and biomedical applications.

References

-

Carreira, L. A., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. [Link][11][12][13]

-

chemeurope.com. (n.d.). This compound. Retrieved from chemeurope.com. [Link][5]

-

Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link][1]

-

Fox, J. M. (2015). Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. Accounts of Chemical Research. [Link][18]

-

Carreira, L. A., et al. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. PubMed. [Link][12][13]

-

Sanzone, J. R., & Woerpel, K. A. (2016). High Reactivity of Strained Seven-Membered-Ring trans-Alkenes. Angewandte Chemie International Edition in English. [Link][15]

-

Royal Society of Chemistry. (2018). Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes. Chemical Science. [Link][11][12][13]

-

Squillacote, M. E., DeFellipis, J., & Shu, Q. (2005). How Stable Is trans-Cycloheptene?. Journal of the American Chemical Society. [Link][3]

-

Inoue, Y., et al. (1981). This compound. Photochemical Generation and Thermal trans-cis Isomerization. Journal of the Chemical Society, Chemical Communications. [Link][9]

-

Wikipedia. (n.d.). Cycloheptane. Retrieved from Wikipedia. [Link][16]

-

This compound properties. (n.d.). Retrieved from an online source. [Link][2]

-

Johnson, J. A., et al. (2019). Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silathis compound and Single-Molecule Mechanics of Its Polymer. MIT Open Access Articles. [Link]

-

Allinger, N. L., et al. (2007). Pyramidalized Cycloalkenes (Cyclohexene, this compound, and cis-Cyclooctene): An MM4 and ab Initio Study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cis and Trans Isomers of Cycloalkenes. Retrieved from ResearchGate. [Link][6]

-

Journal of Chemical Education. (n.d.). Cis and Trans Isomers of Cycloalkenes. Retrieved from ACS Publications. [Link][19]

-

ResearchGate. (n.d.). How Stable Is trans-Cycloheptene?. Retrieved from ResearchGate. [Link][20]

-

ResearchGate. (2011). ChemInform Abstract: Valence Isomerization of Cyclohepta-1,3,5-triene and Its Heteroelement Analogues. Retrieved from ResearchGate. [Link]

-

Squillacote, M. E., et al. (2005). How stable is trans-cycloheptene?. PubMed. [Link][14]

-

Journal of Chemical Education. (2004). Cis and Trans Isomerization in Cyclic Alkenes: A Topic for Discovery Using the Results of Molecular Modeling. Retrieved from ACS Publications. [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from Chemistry LibreTexts. [Link][4]

-

Organic Chemistry Portal. (n.d.). Synthesis of cycloheptenes. Retrieved from Organic Chemistry Portal. [Link][10]

-

PubChem. (n.d.). This compound. Retrieved from National Institutes of Health. [Link][8]

-

Girolami Group Website. (n.d.). Structures and Reactivities of Cycloheptane, this compound, 1,3-Cycloheptadiene, and Cycloheptatriene on Pt(111). Retrieved from University of Illinois Urbana-Champaign. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from NIST WebBook. [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from Wikipedia. [Link]

-

Villani, F. J., et al. (1964). DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)this compound AND RELATED COMPOUNDS. II. Journal of Medicinal Chemistry. [Link][17]

-

Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from Chemistry LibreTexts. [Link][7]

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from Wikipedia. [Link]

-

Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Retrieved from Longdom Publishing. [Link]

-

MDPI. (n.d.). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Retrieved from MDPI. [Link][21]

-

Journal of the American Chemical Society. (n.d.). Conformations of cycloheptane. Retrieved from ACS Publications. [Link]

-

Quora. (2016). What are the names and structural formulas of all possible isomers of heptene?. Retrieved from Quora. [Link]

-

Tandon, R., & Tandel, M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Computational Discovery of Marine Molecules of the Cyclopeptide Family with Therapeutic Potential. (n.d.). PubMed Central. [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C7H12 | CID 12363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trans-Cycloheptene. Photochemical generation and thermal trans-cis isomerization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. This compound synthesis [organic-chemistry.org]

- 11. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]

- 12. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. How stable is trans-cycloheptene? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Reactivity of Strained Seven-Membered-Ring trans-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cycloheptane - Wikipedia [en.wikipedia.org]

- 17. DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)this compound AND RELATED COMPOUNDS. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Introduction: The Strategic Value of Ring-Closing Metathesis in Medium-Ring Synthesis

Sources

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring Closing Metathesis [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the Spectroscopic Characterization of Cycloheptene

An In-depth Technical Guide for Drug Development Professionals and Researchers

Introduction

Cycloheptene (C₇H₁₂), a seven-membered cycloalkene, serves as a valuable monomer in polymer synthesis and a versatile intermediate in organic chemistry.[1] Its reactivity and physical properties are intrinsically linked to its molecular structure. Accurate and unambiguous characterization is therefore a critical prerequisite for its use in research and development, particularly in fields like drug development where purity and structural integrity are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure of cis-cycloheptene, the most stable and common isomer.[1] Our focus will be on not just the data itself, but the underlying principles and experimental rationale that ensure trustworthy and reproducible results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Theoretical Principles: Decoding the Molecular Framework

For this compound, NMR allows us to confirm the presence and connectivity of its distinct proton and carbon environments: vinylic (=C-H), allylic (=C-CH ₂), and aliphatic (-CH₂-). Due to the molecule's C₂ symmetry (assuming a stable chair or boat conformation), we expect to see four unique signals in the ¹³C NMR spectrum and four distinct multiplets in the ¹H NMR spectrum. The chemical shift (δ) of each signal is indicative of the electronic environment of the nucleus, while the splitting patterns (multiplicity) and coupling constants (J) in the ¹H NMR spectrum reveal the number and spatial relationship of neighboring protons.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality NMR spectrum is foundational to its correct interpretation. The following protocol is designed for robustness and reproducibility.

1.2.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve nonpolar compounds like this compound and its well-separated residual solvent peak (~7.26 ppm). Other common solvents include acetone-d₆ and DMSO-d₆.[2]

-

Sample Concentration: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), and reference the spectrum to its signal at 0.00 ppm. This ensures high accuracy and comparability across different experiments.

-

Homogenization: Gently vortex the sample to ensure a homogeneous solution.

1.2.2 Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to produce singlets for each unique carbon, simplifying the spectrum.

Data Interpretation & Analysis

Due to conformational flexibility, the ¹H NMR spectrum of this compound can exhibit broad or complex multiplets at room temperature. The data presented here are typical values.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~5.78 | Multiplet | 2H | Vinylic Protons (CH =CH ) | Protons on the sp²-hybridized carbons are significantly deshielded by the double bond's anisotropy. |

| ~2.15 | Multiplet | 4H | Allylic Protons (-CH₂ -CH=) | These protons are adjacent to the double bond, causing moderate deshielding. |

| ~1.85 | Multiplet | 2H | Aliphatic Protons | Protons beta to the double bond. |

| ~1.55 | Multiplet | 4H | Aliphatic Protons | Protons gamma to the double bond, representing the most shielded environment. |

Table 2: ¹³C NMR Spectroscopic Data for this compound [5][6]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~130.5 | Vinylic Carbons (C =C ) | sp²-hybridized carbons resonate significantly downfield compared to sp³ carbons. |

| ~30.0 | Allylic Carbons (-C H₂-CH=) | The proximity to the double bond causes a slight downfield shift relative to other aliphatic carbons. |

| ~28.5 | Aliphatic Carbons | Carbons beta to the double bond. |

| ~26.5 | Aliphatic Carbons | The most upfield signal, corresponding to the carbon furthest from the double bond. |

Visualization: NMR Analysis Workflow

The logical flow from sample to final interpretation is a critical process in any spectroscopic analysis.

Caption: Workflow for NMR-based characterization of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Theoretical Principles: Probing Molecular Vibrations

For a vibration to be IR active, it must cause a change in the molecule's dipole moment.[8] In this compound, the key vibrations are associated with the alkene functional group and the saturated hydrocarbon backbone. We can confidently identify:

-

=C-H Stretching: Vibrations of hydrogens attached to the double bond.

-

C=C Stretching: The stretching of the carbon-carbon double bond itself.

-

C-H Stretching: Vibrations of hydrogens on the sp³-hybridized carbons.

-

C-H Bending: Out-of-plane bending vibrations that are often characteristic of the substitution pattern of the alkene.

Experimental Protocol: The Thin-Film Method

For a liquid sample like this compound, the simplest and most common method is preparing a neat thin film.

-

Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture damage.[9]

-

Apply Sample: Place a single drop of liquid this compound onto the face of one salt plate.

-

Form Film: Place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform liquid film between the plates.

-

Acquire Spectrum: Place the "sandwiched" plates into the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty beam path should be run first and automatically subtracted from the sample spectrum.

Data Interpretation & Analysis

The IR spectrum of this compound provides a distinct "fingerprint" confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3020 - 3050 | =C-H Stretch | Medium | The C(sp²)-H bond is stronger and stiffer than a C(sp³)-H bond, causing it to vibrate at a higher frequency (>3000 cm⁻¹).[10][11] |

| 2850 - 2960 | C-H Stretch | Strong | Characteristic of C(sp³)-H bonds in the methylene (-CH₂-) groups of the ring.[11] |

| 1640 - 1660 | C=C Stretch | Medium-Weak | This absorption confirms the presence of the carbon-carbon double bond. The intensity is not strong because the vibration in the symmetrical cis-isomer results in only a small change in the net molecular dipole moment.[10] |

| 680 - 730 | =C-H Bend | Strong | This strong out-of-plane bending (wag) is highly characteristic of a cis-disubstituted alkene, providing confirmation of the double bond's stereochemistry.[12] |

Visualization: Key Vibrational Modes

Caption: Key IR vibrational modes for this compound characterization.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through analysis of fragmentation patterns, structural details about the molecule.

Theoretical Principles: Ionization and Fragmentation

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons (typically 70 eV).[13] This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[14] The m/z (mass-to-charge ratio) of this ion gives the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is reproducible and serves as a molecular fingerprint.[14]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing a volatile compound like this compound.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the analyte from the solvent and any impurities based on boiling point and column affinity.

-

Ionization: As this compound elutes from the GC column, it enters the MS ion source, which is under a high vacuum. Here, it is ionized by a 70 eV electron beam.[15]

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Interpretation & Analysis

The mass spectrum of this compound is analyzed to confirm its molecular formula and deduce its structure from characteristic fragmentation. The molecular formula of this compound is C₇H₁₂, giving it a molar mass of 96.17 g/mol .[1]

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Identity | Rationale |

| 96 | [C₇H₁₂]⁺• | Molecular Ion (M⁺•) | This peak confirms the molecular weight of the compound. Its presence is crucial for identification. |

| 81 | [C₆H₉]⁺ | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation pathway. |

| 68 | [C₅H₈]⁺• | [M - C₂H₄]⁺• | Result of a retro-Diels-Alder type rearrangement, a characteristic fragmentation for cyclic alkenes, involving the loss of a neutral ethene molecule.[16] |

| 67 | [C₅H₇]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical. This often forms a stable allylic or cyclic carbocation and can be the base peak (most abundant ion).[17] |

| 54 | [C₄H₆]⁺• | [M - C₃H₆]⁺• | Loss of a neutral propene molecule, another possible rearrangement pathway.[16] |

| 41 | [C₃H₅]⁺ | Allyl Cation | A common and very stable fragment in the mass spectra of alkenes. |

Visualization: Primary Fragmentation Pathways

Caption: Major EI fragmentation pathways for this compound.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence and stereochemistry of the alkene functional group, and mass spectrometry validates the molecular weight while offering corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating analytical workflow, providing the high-confidence data required by researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this important chemical building block.

References

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. AWS. [Link][3]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link][6]

-

National Center for Biotechnology Information. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link][18]

-

National Center for Biotechnology Information. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. [Link][15]

-

Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. [Link][17]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link][12]

-

University of Calgary. IR Spectroscopy Tutorial: Alkenes. [Link][10]

-

Wipf Group, University of Pittsburgh. Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. [Link][19]

-

Chemguide. mass spectra - fragmentation patterns. [Link][14]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link][16]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][2]

-

Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link][11]

-

LCGC International. Electron Ionization for GC–MS. [Link][13]

-

Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link][20]

-

SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.). [Link][21]

-

Chemistry LibreTexts. 11.2: Infrared (IR) Spectroscopy. [Link][8]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link][7]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. This compound(628-92-2) 1H NMR [m.chemicalbook.com]

- 5. This compound(628-92-2) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]